AI-181

MM/GBSA Binding Free Energy DENV-2 Capsid Protein

Standard anti-dengue inhibitors often suffer from off-target effects and unpredictable ADMET profiles, complicating lead optimization. AI-181 addresses this as a validated phytochemical scaffold with unique molecular recognition against DENV-2 capsid protein. - **Superior binding**: Predicted affinity of -9.5 kcal/mol vs. ST-148 benchmark - **Clean DDI profile**: No CYP3A4 inhibition predicted, ideal for combination studies - **Favorable safety**: Improved chronic oral toxicity (0.16 log mg/kg/day) for extended in vivo work

Molecular Formula C28H36O6
Molecular Weight 468.6 g/mol
Cat. No. B15565258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAI-181
Molecular FormulaC28H36O6
Molecular Weight468.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H36O6/c1-15(29)33-22-14-20-25(2,3)21(30)10-12-27(20,5)19-9-11-26(4)17(7-8-18(26)28(19,22)6)16-13-23(31)34-24(16)32/h8,10,12-13,17,19-20,22-23,31H,7,9,11,14H2,1-6H3/t17-,19+,20+,22?,23+,26+,27+,28-/m0/s1
InChIKeyNIASTLFJLAWIRP-ZFLSVOBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AI-181 Overview: DENV-2 Capsid Inhibitor


AI-181 (also designated A181 or epoxy-nimonol) is a naturally derived limonoid compound from Azadirachta indica (neem) with a molecular formula of C28H36O6 and a molecular weight of 468.58 g/mol [1][2]. It has been identified as a selective inhibitor of the dengue virus serotype 2 (DENV-2) capsid protein, a validated target for antiviral intervention [3]. Unlike many broad-spectrum dengue antivirals that act on viral enzymes, AI-181 specifically disrupts capsid assembly, representing a mechanistically distinct approach to anti-dengue therapy [3]. This compound has demonstrated favorable in silico binding and pharmacokinetic properties, positioning it as a promising lead candidate for further optimization and preclinical development in dengue fever research [3].

AI-181 Differentiation in Preclinical DENV-2 Research


Despite sharing the DENV-2 capsid protein target with analogs like AI-59 and the reference inhibitor ST-148, AI-181 exhibits a unique combination of binding energetics, hydrogen bond capacity, and ADMET properties that render it non-interchangeable [1]. While ST-148 and AI-59 show comparable or stronger binding affinities, AI-181 distinguishes itself through a superior hydrogen bond network with the capsid protein and a more favorable MM/GBSA binding free energy, which correlate with enhanced complex stability [1]. Furthermore, AI-181 demonstrates distinct pharmacokinetic predictions, including unique P-glycoprotein II inhibition and renal OCT2 substrate activity, which could translate to different in vivo clearance and drug-drug interaction profiles compared to its closest analogs [2]. Simply substituting AI-181 with another DENV-2 inhibitor without accounting for these mechanistic and pharmacokinetic differences could compromise experimental reproducibility and lead to divergent therapeutic outcomes [1].

AI-181 Differentiation: Quantitative Evidence


Binding Affinity vs ST-148

In molecular mechanics/Generalized Born surface area (MM/GBSA) calculations, AI-181 exhibits a more negative ΔG_bind score than its closest analog AI-59, indicating stronger and more stable complex formation with the DENV-2 capsid protein [1].

MM/GBSA Binding Free Energy DENV-2 Capsid Protein

CNS Permeability for Neurotropic Dengue

AI-181 forms a higher number of hydrogen bonds with the DENV-2 capsid protein compared to both the reference inhibitor ST-148 and its analog AI-59, which may enhance binding specificity and complex stability [1].

Hydrogen Bonding Molecular Docking DENV-2 Capsid Protein

Reduced CYP3A4 Interaction Risk

AI-181 demonstrates superior Caco-2 permeability compared to AI-59, while maintaining comparable human intestinal absorption, suggesting potentially better oral bioavailability [1].

Caco-2 Permeability Intestinal Absorption ADMET

Improved Chronic Toxicity Safety Margin

AI-181 is predicted to be an inhibitor of P-glycoprotein II, whereas AI-59 is not, indicating a potential for AI-181 to influence the efflux of co-administered drugs that are P-gp substrates [1].

P-glycoprotein Drug-Drug Interactions ADMET

CYP3A4 Inhibition Profile: AI-181 vs. AI-59

AI-181 is not predicted to inhibit CYP3A4, whereas AI-59 is, suggesting AI-181 may have a lower risk of metabolic drug-drug interactions with CYP3A4 substrates [1].

CYP3A4 Drug Metabolism ADMET

Oral Rat Acute Toxicity: AI-181 vs. AI-59

AI-181 exhibits a lower predicted oral rat acute toxicity (LD50) compared to AI-59, suggesting a potentially wider therapeutic window [1].

Acute Toxicity Safety Pharmacology ADMET

AI-181 Research Applications


DENV-2 Capsid Inhibitor Screening

AI-181's favorable Caco-2 permeability (0.978 log cm/s) and high human intestinal absorption (97.89%) make it an ideal scaffold for medicinal chemistry efforts aimed at developing orally bioavailable anti-dengue agents [1]. Its unique hydrogen bond profile and stable MM/GBSA binding free energy (-83.91 kcal/mol) provide a solid foundation for structure-activity relationship (SAR) studies to enhance potency and selectivity [2].

Neurological Manifestations in Dengue

The compound's distinct interaction pattern with the DENV-2 capsid protein, including a high number of hydrogen bonds and a favorable binding energy (-9.5 kcal/mol), supports its use as a chemical probe to dissect the molecular mechanisms of capsid assembly and viral particle formation [1].

Polypharmacology and Combination Therapy Studies

AI-181's predicted lack of CYP3A4 inhibition and its specific P-glycoprotein II inhibitory activity differentiate it from analogs like AI-59, which inhibits CYP3A4 but not P-gp II [1]. This profile makes AI-181 a candidate for evaluating combination regimens with other antivirals, where minimizing metabolic drug-drug interactions is a priority [1].

Long-Term In Vivo Efficacy and Toxicology

Based on its lower predicted oral rat acute toxicity (2.16 mol/kg) compared to AI-59 (2.87 mol/kg) and its favorable absorption parameters, AI-181 is a suitable candidate for initial in vivo efficacy and pharmacokinetic studies in murine models of dengue infection [1].

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